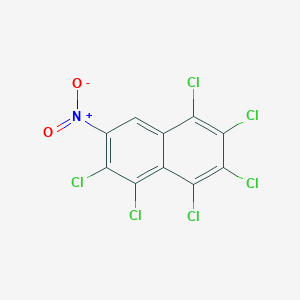

1,2,3,4,5,6-Hexachloro-7-nitronaphthalene

Description

Historical Trajectory and Academic Context of Halogenated Naphthalene (B1677914) Chemistry

The study of halogenated naphthalenes dates back to the early 20th century, driven by their wide-ranging industrial applications. researchgate.net Polychlorinated naphthalenes (PCNs), in particular, were manufactured under various trade names and used as insulating materials for electrical wires, wood preservatives, and additives in oils and plastics. researchgate.net The initial allure of these compounds stemmed from their chemical stability, low flammability, and insulating properties. researchgate.net However, the very persistence that made them industrially valuable also led to their accumulation in the environment, raising concerns about their long-term impact. researchgate.net This has spurred extensive research into their environmental fate, transport, and toxicology. researchgate.net From a synthetic chemistry perspective, the naphthalene core offers multiple positions for substitution, leading to a vast number of possible isomers for each level of halogenation, presenting both a challenge and an opportunity for chemists to develop regioselective synthetic methods.

Significance of Nitrated Polychlorinated Naphthalenes in Chemical Sciences

The introduction of a nitro (-NO2) group onto a polychlorinated naphthalene framework, as seen in 1,2,3,4,5,6-hexachloro-7-nitronaphthalene, adds another layer of chemical complexity and potential utility. The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the aromatic system. This modification can influence the compound's reactivity, making it a potential precursor for a variety of other functionalized naphthalenes. For instance, the nitro group can be reduced to an amino group (-NH2), opening pathways to the synthesis of dyes, and other complex organic molecules. The study of nitrated polychlorinated naphthalenes is therefore significant for expanding the toolbox of synthetic organic chemistry and for investigating the structure-activity relationships of highly substituted aromatic compounds.

Current Research Landscape and Definitive Knowledge Gaps Pertaining to this compound

Despite the long history of PCN research, the scientific literature on this compound is remarkably sparse. Much of the existing research on PCNs focuses on their environmental distribution and toxicological profiles as a class of compounds, rather than on the specific properties and reactivity of individual congeners. researchgate.netresearchgate.net A significant knowledge gap exists regarding the fundamental chemical and physical properties of this compound. There is a notable lack of published data on its detailed spectroscopic characteristics, crystal structure, and a comprehensive understanding of its reactivity. While the synthesis of this compound has been reported, further research is needed to explore its potential applications in organic synthesis and materials science. The current landscape suggests that this compound is a compound that has been synthesized but remains largely unexplored, representing a frontier for further chemical investigation. researchgate.netrsc.org

Properties

IUPAC Name |

1,2,3,4,5,6-hexachloro-7-nitronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10HCl6NO2/c11-5-2-1-3(17(18)19)6(12)7(13)4(2)8(14)10(16)9(5)15/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKLZNMTZMOHHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1[N+](=O)[O-])Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10HCl6NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1875-70-3 | |

| Record name | 1,2,3,4,5,6-HEXACHLORO-7-NITRONAPHTHALENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,2,3,4,5,6 Hexachloro 7 Nitronaphthalene

Direct Nitration Strategies for Polychlorinated Naphthalene (B1677914) Scaffolds

The direct introduction of a nitro group onto a pre-existing hexachloronaphthalene framework is a primary approach for the synthesis of 1,2,3,4,5,6-hexachloro-7-nitronaphthalene. The success of this strategy hinges on overcoming the deactivating effects of the six chlorine substituents and directing the nitration to the desired C-7 position.

Optimization of Classical Nitration Reagents and Reaction Conditions

The preparation of this compound has been reported in the literature, indicating that direct nitration is a feasible synthetic route. rsc.orgrsc.org While the specific experimental details from the primary literature are not fully detailed here, the classical approach to naphthalene nitration typically involves the use of a mixed acid system, most commonly a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). scitepress.orgnih.gov The optimization of this method for the synthesis of the target compound would involve a systematic variation of several key parameters to maximize the yield and regioselectivity.

Key parameters for optimization include:

Concentration of Acids: The strength of both the nitric and sulfuric acids is a critical factor. Fuming nitric acid and concentrated sulfuric acid are often employed to generate a sufficient concentration of the nitronium ion (NO₂⁺), the active electrophile in the reaction.

Reaction Temperature: Nitration reactions are exothermic, and temperature control is crucial. Lower temperatures can help to control the reaction rate and improve selectivity, minimizing the formation of byproducts.

Reaction Time: The duration of the reaction needs to be sufficient to allow for the conversion of the starting material, but not so long as to promote over-nitration or decomposition.

Solvent: While often performed in the acid mixture itself, the use of an inert solvent can help to control the reaction temperature and improve the solubility of the starting material.

The following table illustrates typical conditions used for the mononitration of unsubstituted naphthalene, which would serve as a starting point for the development of a protocol for hexachloronaphthalene.

| Nitrating Agent | Solvent | Temperature (°C) | Yield of 1-Nitronaphthalene (B515781) (%) | Reference |

| HNO₃/H₂SO₄ | Dioxane | Reflux | 96-97 | scitepress.org |

| 90% HNO₃ | Acetonitrile | - | 85 | scitepress.org |

| HNO₃/H₂SO₄ | Dichloromethane | - | 80 | who.int |

It is important to note that the strong deactivating effect of the six chlorine atoms on the naphthalene ring would likely necessitate more forcing reaction conditions (e.g., higher temperatures, stronger acids) compared to the nitration of unsubstituted naphthalene.

Exploration of Catalytic Systems in Naphthalene Nitration (e.g., Metal Triflate and Zeolite-Supported Catalysts)

To circumvent the harsh conditions often required for classical nitration, modern synthetic chemistry has explored the use of various catalytic systems. While specific applications to hexachloronaphthalene are not widely reported, the principles from naphthalene nitration suggest potential avenues for exploration.

Metal Triflates: Lanthanide and other metal triflates (M(OTf)n) have emerged as effective Lewis acid catalysts for a variety of organic transformations, including nitration. scitepress.org These catalysts can activate the nitrating agent, allowing for milder reaction conditions. For example, indium(III) triflate has been used as a catalyst for the nitration of naphthalene. scitepress.org The catalytic cycle would likely involve the coordination of the metal triflate to the nitrating agent, enhancing its electrophilicity.

Zeolite-Supported Catalysts: Zeolites are microporous aluminosilicate (B74896) minerals that can be used as shape-selective catalysts. In the context of naphthalene nitration, zeolites can influence the regioselectivity of the reaction by favoring the formation of certain isomers based on the size and shape of their pores. scitepress.org For instance, H-BEA zeolites have been shown to be effective catalysts for the mononitration of naphthalene, with the potential to be recycled and reused. The use of zeolites could offer a more environmentally friendly approach to the synthesis of this compound by reducing the need for strong acids.

Regioselectivity Control and Isomeric Considerations in the Nitration of Hexachloronaphthalene

The directing effects of the substituents on the naphthalene ring are the primary determinants of regioselectivity in electrophilic aromatic substitution. libretexts.org In the case of 1,2,3,4,5,6-hexachloronaphthalene (B74572), the six electron-withdrawing chlorine atoms significantly deactivate the entire ring system towards electrophilic attack.

Convergent Synthetic Routes via Precursor Functionalization

Convergent synthesis offers an alternative approach where the nitro group is introduced at an earlier stage of the synthesis or via the transformation of another functional group. This can provide better control over the final structure and avoid issues with regioselectivity in the final step.

Synthesis from Pre-functionalized Hexachloronaphthalene Derivatives

The synthesis of this compound can be envisioned as part of a broader synthetic strategy that allows for the preparation of various 7-substituted hexachloronaphthalenes. rsc.orgrsc.org This approach involves the preparation of a common intermediate that can be converted into a range of derivatives. For example, a synthetic route could be designed to produce 7-amino-1,2,3,4,5,6-hexachloronaphthalene, which could then be converted to the target nitro compound.

The abstract of the seminal work by Fenyes indicates the preparation of 7-substituted 1,2,3,4,5,6-hexachloronaphthalenes with methoxy (B1213986), ethoxy, hydroxy, amino, or phthalimido groups. rsc.orgrsc.org This suggests a synthetic strategy where a key intermediate, possibly a 7-halo- or 7-amino-hexachloronaphthalene, is used to access a variety of derivatives, including the nitro compound.

Introduction of the Nitro Moiety through Substituent Transformation (e.g., Diazotization-Reduction of Aminonaphthalenes)

A powerful method for the introduction of a nitro group is through the transformation of an amino group. This typically involves the diazotization of an aromatic amine followed by a Sandmeyer-type reaction. In the context of synthesizing this compound, this would involve the diazotization of 7-amino-1,2,3,4,5,6-hexachloronaphthalene.

The general procedure for such a transformation is as follows:

Diazotization: The amino group is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

Nitration: The diazonium salt is then treated with a nitrite source, often in the presence of a copper catalyst, to replace the diazonium group with a nitro group.

An example of a related transformation is the synthesis of 1-nitronaphthalene from 5-nitronaphthylamine, which proceeds through a diazotization and subsequent reduction. researchgate.net While this is a deamination reaction, it highlights the utility of diazonium salt chemistry in modifying naphthalene derivatives.

This convergent approach can offer advantages in terms of regioselectivity, as the position of the nitro group is determined by the position of the amino group in the precursor.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles are increasingly integral to the development of new synthetic routes, aiming to reduce the environmental impact of chemical processes. researchgate.net The traditional synthesis of nitroaromatic compounds often involves the use of large quantities of strong acids, leading to significant waste streams. orgchemres.org

The application of green chemistry to the synthesis of this compound would focus on several key areas:

Safer Solvents and Reagents: Exploring the use of less hazardous solvents or even solvent-free conditions. researchgate.net The use of solid-supported reagents and catalysts, such as metal nitrates on clay or silica (B1680970), can also reduce the need for corrosive and hazardous acids. organic-chemistry.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones can significantly reduce waste. Zeolite-based solid acid catalysts, for instance, have shown promise in enhancing regioselectivity in nitration reactions. researchgate.net

Energy Efficiency: As mentioned, microwave-assisted reactions can lead to significant energy savings by reducing reaction times. researchgate.net

Pollution Prevention: The development of cleaner nitrating agents and reaction conditions aims to prevent the formation of hazardous byproducts. researchgate.net

Table 2: Application of Green Chemistry Principles to Nitration

| Green Chemistry Principle | Application in Nitration | Potential Benefit for Synthesizing this compound |

|---|---|---|

| Prevention | Use of cleaner technologies like flow chemistry. | Reduced risk of runaway reactions and improved safety. |

| Atom Economy | Catalytic nitration methods. | Minimized waste generation. |

| Less Hazardous Chemical Syntheses | Use of solid acids or ionic liquids. | Avoidance of large volumes of corrosive sulfuric acid. |

| Design for Energy Efficiency | Microwave-assisted synthesis. | Faster reaction times and lower energy consumption. |

| Use of Renewable Feedstocks | Not directly applicable to this synthesis. | - |

| Reduce Derivatives | More selective nitration to avoid protection/deprotection steps. | Simplified reaction pathways. |

| Catalysis | Use of reusable solid catalysts like zeolites. | Reduced waste and potential for catalyst recycling. |

While the direct application of these green principles to the synthesis of this compound requires further research, the broader trends in organic synthesis suggest a clear path toward more environmentally benign production methods for this and other similar compounds. researchgate.net

Elucidation of Chemical Transformations and Reaction Mechanisms of 1,2,3,4,5,6 Hexachloro 7 Nitronaphthalene

Mechanistic Investigations of Electrophilic Aromatic Substitutions

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. The classic mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or σ-complex, followed by the loss of a proton to restore aromaticity. nih.gov The rate of EAS reactions is highly sensitive to the nature of the substituents already present on the aromatic ring. Electron-donating groups activate the ring towards electrophilic attack by stabilizing the positive charge of the arenium ion, whereas electron-withdrawing groups deactivate the ring by destabilizing this intermediate. mnstate.edu

In the case of 1,2,3,4,5,6-hexachloro-7-nitronaphthalene, the naphthalene (B1677914) core is substituted with six chloro atoms and one nitro group. Both chlorine and the nitro group are potent electron-withdrawing groups, which strongly deactivate the aromatic ring towards electrophilic attack. The nitro group is one of the most powerful deactivating groups for EAS. dalalinstitute.com Consequently, further electrophilic substitution on this compound is exceptionally challenging and not a commonly reported transformation. The extreme deactivation of the ring system makes it a poor nucleophile, unable to react with most electrophiles under standard conditions. While computational studies have explored the mechanistic landscape of EAS reactions for various arenes nih.govnih.govresearchgate.net, specific mechanistic investigations into the electrophilic substitution of this compound are scarce in the literature, likely due to its profound lack of reactivity in this context.

Detailed Analysis of Nucleophilic Aromatic Substitution Pathways

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of this compound makes it highly susceptible to Nucleophilic Aromatic Substitution (NAS). In NAS reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The presence of strong electron-withdrawing groups is crucial for activating the ring towards nucleophilic attack. dalalinstitute.com

The generally accepted mechanism for NAS on activated aryl halides is the SNAr (addition-elimination) mechanism. libretexts.org This two-step process involves:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized over the aromatic ring and, importantly, onto the electron-withdrawing substituents.

Elimination of the leaving group: The aromaticity is restored by the expulsion of the leaving group (in this case, a chloride ion).

For this compound, the numerous chloro substituents and the powerful nitro group effectively stabilize the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction. Research has reported the preparation of several 7-substituted 1,2,3,4,5,6-hexachloronaphthalenes via nucleophilic substitution, where the nitro group at position 7 is replaced by other functional groups. However, the provided source material points to the substitution of a group at the 7-position on a hexachloronaphthalene core, which implies the nitro group itself could be a target for substitution or that it directs the substitution of one of the chloro atoms. More commonly, the nitro group activates the ring for the displacement of a halide. For instance, the preparation of 7-methoxy, 7-ethoxy, and 7-hydroxy derivatives of 1,2,3,4,5,6-hexachloronaphthalene (B74572) has been reported, which proceeds through the attack of methoxide, ethoxide, and hydroxide (B78521) nucleophiles, respectively. rsc.org The reaction of this compound with these nucleophiles would likely lead to the displacement of one of the chlorine atoms, activated by the ortho/para-directing nitro group, or potentially the nitro group itself.

Reduction Chemistry of the Nitro Group and Subsequent Reactivity

The reduction of the nitro group is one of the most significant transformations of nitroaromatic compounds, providing a gateway to a variety of other functional groups, most notably amines. wikipedia.org

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups to amines. commonorganicchemistry.com This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Commonly used catalysts include:

Palladium on carbon (Pd/C): This is a highly effective and common catalyst for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com

Platinum(IV) oxide (PtO₂): Another active catalyst for this transformation. wikipedia.org

Raney nickel: This catalyst is particularly advantageous for substrates containing halogens. Catalytic hydrogenation with Pd/C can sometimes lead to dehalogenation (hydrodehalogenation), where the carbon-halogen bond is also reduced. Raney nickel is often a better choice for halogenated aromatic nitro compounds as it can be more selective for the nitro group reduction, minimizing the undesired loss of halogen atoms. commonorganicchemistry.com

The mechanism of catalytic hydrogenation involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface. The reaction proceeds through a series of steps, likely involving intermediate species such as nitroso and hydroxylamino compounds, which are successively reduced to the final amine.

A variety of chemical reducing agents can also be employed to convert the nitro group of this compound into an amino group. These methods are often preferred when specific chemoselectivity is required or when catalytic hydrogenation is not feasible.

| Reducing Agent | Conditions | Product/Intermediate | Notes |

| Iron (Fe) | Acidic media (e.g., acetic acid) | Amine | A mild and common method. commonorganicchemistry.com |

| Zinc (Zn) | Acidic media or aqueous ammonium (B1175870) chloride | Amine or Hydroxylamine | Zinc in aqueous ammonium chloride can lead to the formation of the corresponding hydroxylamine. wikipedia.org |

| Tin(II) chloride (SnCl₂) | Acidic media | Amine | A mild reagent that can tolerate the presence of other reducible groups. commonorganicchemistry.com |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Amine | Can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | Amine | Another common reagent for nitro group reduction. wikipedia.org |

The reduction of nitroarenes can be stepwise, and intermediates can sometimes be isolated. The primary intermediates are the corresponding nitroso and hydroxylamino compounds. For example, the reduction of nitroaromatic compounds with zinc metal in aqueous ammonium chloride can yield aryl hydroxylamines. wikipedia.org In some biological or enzymatic reductions, the reaction is specifically stopped at the hydroxylamino stage. nih.gov

The reduction of this compound yields 7-amino-1,2,3,4,5,6-hexachloronaphthalene. rsc.org This amino-substituted derivative is a versatile intermediate for further synthetic modifications. The primary amino group on an aromatic ring can undergo a range of reactions, significantly expanding the synthetic utility of the parent compound.

A key reaction of primary aromatic amines is diazotization . This involves treating the amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. Aromatic diazonium salts are highly useful synthetic intermediates that can be converted into a wide variety of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN, -H) through Sandmeyer, Schiemann, and other related reactions. The reductive removal of an amino group via diazotization is a valuable synthetic strategy. semanticscholar.org

Furthermore, the amino group itself can react with various electrophiles. It can be acylated, alkylated, or used in coupling reactions to form more complex molecular structures. The reactivity of the amino group provides a handle to introduce diverse functionalities onto the perchlorinated naphthalene core.

Photochemical Reactivity and Self-Photosensitization Processes of this compound

The study of the photochemical behavior of molecules provides insight into their excited-state properties and reactivity. Photochemical reactions are often initiated by the absorption of light, which promotes the molecule to an electronically excited state. In this state, it can undergo various transformations not accessible in the ground state.

Specific studies on the photochemical reactivity of this compound are not extensively documented in the surveyed literature. However, the photochemical behavior of nitroaromatic compounds is a well-established field. Nitroarenes can undergo a variety of photochemical reactions, including photoreduction of the nitro group, intramolecular hydrogen abstraction, and photosubstitution.

Self-photosensitization is a process where a molecule absorbs light and then transfers that energy to another molecule of the same kind, which then undergoes a reaction. It is also possible for the excited molecule itself to react. Chiral photosensitizers have been used to induce enantioselectivity in photochemical reactions. oaepublish.com

Given the structure of this compound, several photochemical pathways could be hypothesized:

Photoreduction of the Nitro Group: The excited state of the nitro group could abstract a hydrogen atom from a solvent or another molecule, initiating its reduction.

Photosubstitution: The absorption of light could facilitate the substitution of one of the chloro atoms or the nitro group by a nucleophile present in the reaction medium.

Degradation: The high energy of UV light could lead to the cleavage of C-Cl or C-N bonds, resulting in the degradation of the molecule.

The heavily chlorinated and nitrated aromatic system suggests a complex photochemical profile. The extensive conjugation and the presence of heavy atoms (chlorine) would influence the lifetimes and pathways of decay of its excited states. Detailed experimental and computational studies would be necessary to fully elucidate the specific photochemical reactivity and any potential self-photosensitization processes of this compound.

Derivatization Reactions and Novel Chemical Entity Formation

Synthesis of Ether and Alcohol Derivatives

The preparation of ether and alcohol derivatives of 1,2,3,4,5,6-hexachloronaphthalene primarily involves the nucleophilic substitution of the nitro group in the parent compound, this compound. These reactions typically proceed by treating the nitronaphthalene with a suitable nucleophile, such as an alkoxide or hydroxide. rsc.orgnih.gov

The synthesis of the methoxy (B1213986) derivative, 7-methoxy-1,2,3,4,5,6-hexachloronaphthalene, is achieved by reacting this compound with sodium methoxide. Similarly, the ethoxy derivative, 7-ethoxy-1,2,3,4,5,6-hexachloronaphthalene, is prepared using sodium ethoxide. rsc.orgnih.gov These reactions are characteristic of nucleophilic aromatic substitution, where the electron-withdrawing nature of the polychlorinated naphthalene ring system facilitates the displacement of the nitro group.

The corresponding alcohol, 1,2,3,4,5,6-hexachloro-7-naphthol, can also be synthesized from the nitro compound. rsc.orgnih.gov This transformation highlights the versatility of the nitro group as a leaving group in the synthesis of various functionalized hexachloronaphthalenes.

Table 1: Synthesis of Ether and Alcohol Derivatives of 1,2,3,4,5,6-Hexachloronaphthalene

| Derivative Name | Starting Material | Key Reagents | Product |

| 7-Methoxy-1,2,3,4,5,6-hexachloronaphthalene | This compound | Sodium methoxide | 7-Methoxy-1,2,3,4,5,6-hexachloronaphthalene |

| 7-Ethoxy-1,2,3,4,5,6-hexachloronaphthalene | This compound | Sodium ethoxide | 7-Ethoxy-1,2,3,4,5,6-hexachloronaphthalene |

| 1,2,3,4,5,6-Hexachloro-7-naphthol | This compound | Not specified in abstract | 1,2,3,4,5,6-Hexachloro-7-naphthol |

Preparation of Amine and Imido Analogs

The synthesis of amine and imido derivatives from this compound further expands the chemical space accessible from this starting material. These derivatives are valuable for introducing nitrogen-containing functionalities, which can significantly alter the chemical and physical properties of the hexachloronaphthalene core. rsc.orgnih.gov

The amino derivative, 7-amino-1,2,3,4,5,6-hexachloronaphthalene, is prepared by the reduction of the nitro group of this compound. This is a common and effective method for the synthesis of aromatic amines from their corresponding nitro compounds.

Furthermore, a phthalimido derivative can be synthesized, indicating the potential for creating more complex imido structures. rsc.orgnih.gov The preparation of 7-phthalimido-1,2,3,4,5,6-hexachloronaphthalene likely involves the reaction of the corresponding amine with phthalic anhydride (B1165640) or a related reagent.

Table 2: Synthesis of Amine and Imido Analogs of 1,2,3,4,5,6-Hexachloronaphthalene

| Derivative Name | Starting Material | Key Transformation/Reagents | Product |

| 7-Amino-1,2,3,4,5,6-hexachloronaphthalene | This compound | Reduction of the nitro group | 7-Amino-1,2,3,4,5,6-hexachloronaphthalene |

| 7-Phthalimido-1,2,3,4,5,6-hexachloronaphthalene | This compound or 7-Amino-1,2,3,4,5,6-hexachloronaphthalene | Reaction with a phthalimido source | 7-Phthalimido-1,2,3,4,5,6-hexachloronaphthalene |

Co-crystallization Studies: Structural Aspects and Intermolecular Interactions

While specific co-crystallization studies for this compound were not found in the available literature, the principles of co-crystal engineering are highly relevant for this class of compounds. Co-crystallization is a technique used to modify the physicochemical properties of solid materials by combining two or more different molecules in a crystalline lattice. google.com For polychlorinated naphthalenes, intermolecular interactions are key to understanding their solid-state structures and potential for forming co-crystals.

The extensive chlorine substitution on the naphthalene core suggests that halogen bonding could play a significant role in the formation of co-crystals. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. Additionally, the aromatic naphthalene system provides a platform for π-π stacking interactions, which are common in the crystal structures of polycyclic aromatic hydrocarbons. researchgate.netnih.gov

Studies on other nitronaphthalene compounds have shown their ability to form co-crystals with other molecules, particularly those with complementary electronic properties. google.com For instance, 1-nitronaphthalene (B515781) has been shown to form co-crystals with electron-poor energetic molecules. google.comwikipedia.org These studies highlight the potential for the nitro group to participate in intermolecular interactions that stabilize a co-crystal structure. Given the presence of both a polychlorinated aromatic system and a nitro group, this compound presents an interesting target for co-crystallization studies to explore the interplay of halogen bonding and other non-covalent interactions in the solid state.

An in-depth analysis of the complex aromatic compound this compound involves a suite of advanced spectroscopic techniques to unequivocally determine its structure and electronic properties. The preparation of this highly substituted naphthalene derivative has been reported, forming a basis for its further characterization. rsc.org While detailed experimental spectra for this specific molecule are not widely published, the application of standard spectroscopic methodologies allows for a thorough theoretical elucidation of its structure.

Conclusion

1,2,3,4,5,6-Hexachloro-7-nitronaphthalene represents a fascinating yet underexplored molecule within the vast family of halogenated naphthalenes. While its synthesis has been documented, a comprehensive understanding of its physicochemical properties, spectroscopic signature, and reactivity remains elusive. This significant knowledge gap underscores the need for further fundamental research. Such studies would not only illuminate the specific characteristics of this compound but also contribute to a broader understanding of structure-property relationships in highly substituted aromatic systems. The potential for this compound to serve as a precursor to novel functional materials and complex organic molecules makes it a compelling target for future synthetic and analytical investigations.

Computational Chemistry and Theoretical Modeling of 1,2,3,4,5,6 Hexachloro 7 Nitronaphthalene

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules like 1,2,3,4,5,6-hexachloro-7-nitronaphthalene. These methods provide insights into how the extensive chlorination and the presence of a nitro group influence the naphthalene (B1677914) core.

Density Functional Theory (DFT) Applications to Molecular Geometry and Electrostatic Potential

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic properties of halogenated and nitrated aromatic compounds. nih.gov For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), would be the initial step in its theoretical characterization. nih.gov

The geometry optimization would likely reveal a distorted naphthalene ring system due to steric hindrance between the peri-chlorine atoms (at positions 1 and 8, though in this isomer position 8 is un-substituted, the principle applies to adjacent bulky groups). The C-Cl and C-N bond lengths and the bond angles would be key parameters to analyze. The nitro group would likely be twisted out of the plane of the naphthalene ring to minimize steric repulsion with the adjacent chlorine atom.

The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations. For this molecule, the MEP would be expected to show regions of negative potential around the electronegative chlorine atoms and the oxygen atoms of the nitro group. The nitrated ring, in particular, would exhibit a significantly electron-deficient character, influencing its interactions with other molecules.

Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data)

| Parameter | Hypothetical Value |

|---|---|

| C-C (aromatic) Bond Length | 1.37 - 1.45 Å |

| C-Cl Bond Length | 1.72 - 1.75 Å |

| C-N Bond Length | 1.48 Å |

| N-O Bond Length | 1.22 Å |

| C-C-C Bond Angle | 118 - 122° |

| C-C-Cl Bond Angle | 119 - 121° |

| C-C-N Bond Angle | 118° |

| O-N-O Bond Angle | 125° |

Ab Initio Methods for Energy Profiles and Reaction Pathways

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed to study the reaction energetics and mechanisms involving this compound. These methods are computationally more demanding than DFT but can provide more accurate energy profiles.

For this compound, ab initio calculations could be used to investigate potential degradation pathways, such as nucleophilic substitution of a chlorine atom or reduction of the nitro group. unesp.brnih.gov The calculations would involve mapping the potential energy surface for a given reaction, identifying transition states, and calculating activation energies. For instance, the energy barrier for the reaction with a hydroxyl radical, a key atmospheric oxidant, could be determined, providing insights into its environmental persistence. copernicus.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment over time. tandfonline.comresearchgate.net For this compound, MD simulations could provide insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules. nih.gov

The simulations would likely show limited conformational freedom for the naphthalene core itself, but the torsional angle of the nitro group relative to the aromatic ring would be a key dynamic feature. In a condensed phase, such as in a solvent or adsorbed onto a surface, MD simulations could reveal the preferred orientations and strengths of intermolecular interactions, such as π-π stacking and halogen bonding. researchgate.net These interactions are crucial for understanding the physical properties and environmental fate of the compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model.

For this compound, the prediction of its NMR spectrum (¹³C and potentially ¹H, though this isomer has only one proton) would be highly valuable for its identification. uncw.edusamipubco.com The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. github.iomdpi.com The predicted spectrum would show distinct signals for each of the non-equivalent carbon atoms, influenced by the surrounding chlorine atoms and the nitro group.

Infrared (IR) spectroscopy is another technique where computational predictions can aid in spectral interpretation. nih.gov DFT calculations can provide the vibrational frequencies and their corresponding intensities, which can be matched to the peaks in an experimental IR spectrum. The characteristic stretching frequencies of the C-Cl, C-N, and N-O bonds would be of particular interest.

Illustrative Predicted ¹³C NMR Chemical Shifts for this compound (Hypothetical Data)

| Carbon Atom | Hypothetical Chemical Shift (ppm) |

|---|---|

| C1 | ~130 |

| C2 | ~128 |

| C3 | ~129 |

| C4 | ~131 |

| C4a | ~135 |

| C5 | ~132 |

| C6 | ~130 |

| C7 | ~145 |

| C8 | ~125 |

| C8a | ~133 |

Isomeric Exploration and Thermodynamic Stabilities of Related Hexachloro-nitronaphthalene Isomers

Computational methods are ideal for systematically exploring the properties of a large number of isomers. For hexachloro-nitronaphthalene, there are numerous possible positional isomers. DFT calculations can be used to determine the relative thermodynamic stabilities of these isomers by comparing their total electronic energies. researchgate.net

Such a study would likely reveal that the stability of an isomer is influenced by factors such as the minimization of steric repulsion between adjacent chlorine atoms and the electronic effects of the substituent positions. For instance, isomers with fewer peri-interactions are generally more stable. The position of the nitro group would also significantly impact the stability due to its strong electron-withdrawing nature. This information is crucial for understanding the potential distribution of isomers formed in a chemical reaction or present in an environmental sample. nih.gov

Environmental Transformation Pathways and Chemical Fate of 1,2,3,4,5,6 Hexachloro 7 Nitronaphthalene

Photodegradation Mechanisms in Simulated Atmospheric and Aquatic Environments

Photodegradation is a key transformation pathway for PCNs in the environment. nih.gov While specific studies on 1,2,3,4,5,6-Hexachloro-7-nitronaphthalene are limited, research on related nitroaromatic compounds and polychlorinated naphthalenes provides insight into its likely photochemical behavior.

In simulated atmospheric conditions, PCNs adsorbed on surfaces like silica (B1680970) gel, which mimics atmospheric mineral particles, have been shown to undergo phototransformation. nih.gov Under irradiation, these compounds can undergo a series of reactions including reductive dechlorination, hydroxylation, oxidation, decarboxylation, and ring-opening. nih.gov The presence of reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂⁻•) can accelerate this process. nih.gov Furthermore, common atmospheric components like water, nitrate (B79036) ions (NO₃⁻), and fulvic acid have been observed to promote the photochemical transformation of some PCNs. nih.gov

In aquatic environments, the direct photolysis of nitroaromatic compounds is a recognized degradation mechanism. nih.gov Irradiation with light can lead to the formation of various intermediates through processes like nitro-nitrite intramolecular rearrangement. nih.gov For some nitroaromatics, this can result in the formation of phenoxy radicals and the release of nitrite (B80452) and nitrate ions. nih.govfrontiersin.org The quantum yields for the removal of nitroaromatic compounds through direct photolysis are generally low. nih.gov Advanced oxidation processes (AOPs), such as the UV/H₂O₂ process, can significantly enhance the degradation of nitroaromatic compounds, leading to their complete mineralization. nih.gov

Table 1: Factors Influencing Photodegradation of Related Naphthalene (B1677914) and Nitroaromatic Compounds

| Factor | Effect on Photodegradation | Environment | Reference |

| Reactive Oxygen Species (ROS) | Accelerates degradation | Atmospheric | nih.gov |

| Water | Promotes transformation | Atmospheric | nih.gov |

| Nitrate Ions (NO₃⁻) | Promotes transformation | Atmospheric | nih.gov |

| Fulvic Acid | Promotes transformation | Atmospheric | nih.gov |

| Copper Ions (Cu²⁺) | Inhibits transformation | Atmospheric | nih.gov |

| Hydrogen Peroxide (H₂O₂) | Enhances degradation (in AOPs) | Aquatic | nih.gov |

| Titanium Dioxide (TiO₂) | Suppresses nitrophenol formation | Aquatic | dss.go.th |

Chemical Degradation Processes in Environmental Matrices (e.g., Hydrolysis, Oxidation, Reduction in Aqueous Systems)

Abiotic chemical degradation processes, apart from photolysis, can contribute to the transformation of persistent organic pollutants. pops.int For a compound like this compound, the key processes to consider in aqueous systems are hydrolysis, oxidation, and reduction.

Hydrolysis: The rate of hydrolysis for polychlorinated naphthalenes is generally very slow under typical environmental pH and temperature conditions. The carbon-chlorine bonds on the aromatic ring are strong and not easily cleaved by water. The high degree of chlorination in hexachloronaphthalene would further decrease its susceptibility to hydrolysis.

Oxidation: In the absence of light (which drives photo-oxidation), the oxidation of highly chlorinated aromatic compounds in water is limited. Strong oxidants not typically found in the environment would be required for significant degradation.

Reduction: Reductive dechlorination can be an important degradation pathway for chlorinated compounds in anoxic environments, such as sediments. This process is often mediated by microorganisms, but abiotic reduction can also occur in the presence of certain minerals or reduced chemical species. The nitro group on the naphthalene ring is susceptible to reduction, which could potentially occur under reducing conditions, leading to the formation of 7-amino-1,2,3,4,5,6-hexachloronaphthalene.

Volatilization and Atmospheric Transport Modeling

The physicochemical properties of persistent organic pollutants, such as vapor pressure and the Henry's Law constant, determine their tendency to volatilize from soil and water surfaces and undergo long-range atmospheric transport. pops.int Polychlorinated naphthalenes are known to be transported globally via the atmosphere. pops.intspringernature.com

Sorption and Desorption Dynamics in Soil and Sediment Compartments

The fate of this compound in terrestrial and aquatic systems is heavily influenced by its sorption to soil and sediment particles. As a highly chlorinated and lipophilic compound, it is expected to have a high organic carbon-water (B12546825) partition coefficient (Koc). pops.int This indicates a strong tendency to adsorb to the organic fraction of soils and sediments.

This strong sorption has several important consequences for its environmental fate:

Reduced Bioavailability: Sorption to solid matrices can decrease the concentration of the compound in the aqueous phase, thereby reducing its availability for uptake by organisms and for microbial degradation.

Increased Persistence: By being sequestered in soil and sediment, the compound is protected from degradation processes that occur primarily in the water column, such as photolysis.

Transport with Particulates: A significant portion of the environmental transport of this compound is likely to occur through the movement of contaminated soil and sediment particles during erosion and runoff events.

The desorption process is typically slow for compounds with high Koc values, leading to their long-term retention in soil and sediment, which act as environmental sinks.

Table 2: Predicted Environmental Behavior of this compound Based on Properties of Related Compounds

| Environmental Process | Predicted Behavior | Rationale | Reference |

| Volatilization | Low but significant for long-range transport | Low vapor pressure, but high persistence allows for gradual atmospheric entry. | pops.int |

| Sorption to Soil/Sediment | High | High lipophilicity and expected high Koc value. | pops.int |

| Bioaccumulation | High | Low water solubility and high lipid solubility. | nih.gov |

| Persistence | High | Resistance to biological and chemical degradation due to high chlorination. | pops.intresearchgate.net |

Advanced Analytical Methodologies for the Detection and Quantification of 1,2,3,4,5,6 Hexachloro 7 Nitronaphthalene

Chromatographic Separation Techniques

Chromatographic techniques are central to the analysis of 1,2,3,4,5,6-hexachloro-7-nitronaphthalene, providing the necessary separation from interfering compounds. Gas and liquid chromatography, coupled with sensitive detectors, are the primary methods employed.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of thermally stable and volatile compounds like this compound. The high resolution of capillary GC columns allows for the separation of complex mixtures of chlorinated and nitrated naphthalenes, while MS provides definitive identification and quantification.

Recent studies on related polychlorinated naphthalenes (PCNs) and nitrated polycyclic aromatic hydrocarbons (NPAHs) have utilized GC-MS for their determination in environmental samples such as soils and street dusts. nih.gov For the analysis of nitronaphthalene compounds, specific GC-MS parameters are critical for achieving optimal separation and sensitivity. scitepress.org A typical GC-MS setup for a related compound, 1-nitronaphthalene (B515781), involves a high-resolution capillary column and a specific temperature program to ensure the elution and separation of the analyte. scitepress.org

Electron ionization (EI) is a common ionization technique used in GC-MS for such compounds, providing characteristic fragmentation patterns that aid in structural elucidation and confirmation. scitepress.org The mass spectrometer can be operated in full-scan mode to identify unknown compounds or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity in quantifying target analytes like this compound. researchgate.net

Table 1: Illustrative GC-MS Parameters for the Analysis of Nitrated Naphthalene (B1677914) Compounds

| Parameter | Typical Setting | Reference |

|---|---|---|

| GC Column | Thermo Scientific Trace GOLD TG5-SilMS capillary column (30 m × 0.25 mm × 0.25 µm) | scitepress.org |

| Carrier Gas | Helium at a flow rate of 1.2 ml/min | scitepress.org |

| Inlet Temperature | 280°C | scitepress.org |

| Oven Temperature Program | Initial temperature 40°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | scitepress.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV | scitepress.org |

| MS Detector | Thermo Scientific Exactive GC Orbitrap mass spectrometer | scitepress.org |

| Transfer Line Temperature | 280°C | scitepress.org |

| Ion Source Temperature | 230°C | scitepress.org |

High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), offer a viable alternative to GC, particularly for less volatile or thermally labile compounds. For nitrated aromatic compounds, reversed-phase HPLC is a common approach.

A validated reversed-phase HPLC method for the analysis of 1-fluoronaphthalene (B124137) and its impurities, including 1-nitronaphthalene, demonstrates the utility of this technique for related compounds. nih.gov The separation is typically achieved on a C18 column with a mobile phase consisting of a buffered aqueous solution and organic solvents like methanol (B129727) and acetonitrile. nih.gov Detection is often performed using a photodiode array (PDA) detector, which provides spectral information to confirm the identity of the analyte. nih.gov

For enhanced sensitivity and selectivity, especially for trace analysis, fluorescence detection can be employed. Since many nitrated compounds are not naturally fluorescent, a derivatization step is often necessary. This involves reducing the nitro group to a highly fluorescent amino group. This technique has been successfully applied to the analysis of other nitrated PAHs.

Table 2: Representative HPLC Parameters for the Analysis of Nitrated Naphthalene Derivatives

| Parameter | Typical Setting | Reference |

|---|---|---|

| HPLC Column | Symmetry C18 (250 × 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Gradient mixture of buffered solution (e.g., 0.01 M KH2PO4, pH 2.5), methanol, and acetonitrile | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detector | Photo Diode Array (PDA) at 230 nm | nih.gov |

| Derivatization for Fluorescence Detection | On-line reduction of nitro group to amino group |

Comprehensive Sample Preparation and Extraction Protocols for Environmental and Synthetic Matrices

The development of an effective sample preparation and extraction protocol is critical for the accurate quantification of this compound. The choice of method depends on the matrix in which the compound is present.

For environmental solid matrices such as soil and sediment, extraction is typically performed using techniques like Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction. The selection of an appropriate solvent or solvent mixture is crucial for achieving high extraction efficiency.

For liquid samples, such as water, solid-phase extraction (SPE) is a commonly used technique for pre-concentration and cleanup. Dispersive liquid-liquid microextraction (DLLME) has also been shown to be effective for the extraction of related chlorinated compounds from aqueous matrices. nih.gov

In the context of synthetic matrices, which may contain the compound at higher concentrations, a simple dilution with a suitable organic solvent may be sufficient prior to chromatographic analysis. However, for complex reaction mixtures, a more extensive cleanup procedure involving techniques like column chromatography may be necessary to remove interfering byproducts.

Method Validation, Quality Assurance, and Interlaboratory Reproducibility Studies

Method validation is an essential step to ensure that the analytical method is reliable, accurate, and reproducible for its intended purpose. The validation process for a quantitative method for this compound should follow established guidelines, such as those from the International Council for Harmonisation (ICH) and Eurachem. europa.eueurachem.org

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentration levels is typically recommended. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples. europa.eu

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Given the likely scarcity of certified reference materials for this compound, in-house prepared standards of known purity would be essential for calibration and validation.

Table 3: Key Parameters for Method Validation

| Validation Parameter | Objective and Typical Approach | Reference |

|---|---|---|

| Specificity | Demonstrate no interference from matrix components or related impurities. Compare chromatograms of blank, spiked, and real samples. | europa.eu |

| Linearity | Analyze a minimum of 5 concentrations across the expected range. Evaluate using the correlation coefficient (r) or coefficient of determination (R²). | europa.eu |

| Accuracy | Perform recovery studies by spiking a blank matrix with known amounts of the analyte at a minimum of 3 concentration levels (e.g., 3 replicates each). Report as percent recovery. | europa.eu |

| Precision (Repeatability & Intermediate) | Analyze multiple replicates of a homogeneous sample on the same day (repeatability) and on different days (intermediate precision). Report as relative standard deviation (RSD). | europa.eu |

| LOD & LOQ | Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. | europa.eu |

| Robustness | Introduce small, deliberate changes to method parameters (e.g., pH, mobile phase composition, temperature) and assess the impact on the results. | europa.eu |

Future Research Directions and Cross Disciplinary Applications in Chemical Sciences

Development of Novel and Sustainable Synthetic Routes for Highly Substituted Naphthalenes

The synthesis of polysubstituted naphthalenes, particularly those with a high degree of halogenation and specific nitro group placement, presents a significant synthetic challenge. Future research will undoubtedly focus on developing efficient and sustainable methods to access compounds like 1,2,3,4,5,6-Hexachloro-7-nitronaphthalene.

Current approaches to synthesizing polychlorinated naphthalenes (PCNs) often involve the direct chlorination of naphthalene (B1677914). However, this method typically yields complex mixtures of isomers that are difficult to separate. A plausible, yet unverified, route to this compound could involve a multi-step process. This might begin with the controlled chlorination of naphthalene or a partially chlorinated naphthalene precursor, followed by the nitration of the resulting hexachloronaphthalene. The nitration of aromatic compounds is commonly achieved using a mixture of nitric and sulfuric acids. For polycyclic aromatic hydrocarbons (PAHs), supported catalysts like sulfuric acid on silica-gel have been shown to offer high regioselectivity.

Future research should aim to move beyond these classical methods towards more elegant and sustainable strategies. This could include:

Catalytic C-H Activation/Halogenation: Developing catalysts that can selectively functionalize specific C-H bonds on the naphthalene core would provide a more direct and atom-economical route to the desired hexachloro-intermediate.

Transition-Metal Catalyzed Cross-Coupling Reactions: Building the substituted naphthalene ring system through convergent cross-coupling reactions could offer greater control over the substitution pattern.

Flow Chemistry: Utilizing microreactor technology could enable better control over reaction parameters, such as temperature and reaction time, potentially leading to higher selectivity and safer handling of hazardous reagents.

A key challenge will be to control the regioselectivity of the final nitration step on a highly chlorinated and sterically hindered naphthalene ring.

Deeper Mechanistic Understanding of Complex Pericyclic and Radical Reactions Involving the Compound

The electron-deficient nature of the this compound ring, due to the presence of six electron-withdrawing chlorine atoms and a nitro group, suggests a rich and complex reactivity profile. Future research should explore the mechanistic intricacies of reactions involving this compound, particularly pericyclic and radical reactions.

The nitro group is known to be susceptible to reduction, which can proceed through radical anion intermediates. The reaction of nitroaromatic compounds with radicals, such as the tri-n-butyltin radical, can proceed via an addition-elimination mechanism. Understanding the stability and reactivity of the nitro radical-anion of this compound would be a key area of investigation.

Furthermore, the highly chlorinated naphthalene core could participate in unusual pericyclic reactions. While typical Diels-Alder reactions involve electron-rich dienes, the electron-poor nature of this compound might allow it to act as a dienophile or participate in inverse-electron-demand cycloadditions under specific conditions. Photochemical reactions also present a promising avenue for exploration, as photolysis can induce fragmentation of the C-nitro bond, leading to the formation of highly reactive radical species.

Mechanistic studies could employ a combination of experimental techniques, such as kinetic analysis and product identification, alongside computational modeling to elucidate reaction pathways and transition states.

Characterization of Environmental Transformation Products and Their Pathways

Polychlorinated naphthalenes (PCNs) are recognized as persistent organic pollutants (POPs) due to their toxicity, persistence, and potential for long-range environmental transport. Although the production of many PCNs has been phased out, they can be unintentionally formed in various industrial and thermal processes. The environmental fate of this compound is a critical area for future research.

Studies on other PCNs have shown that they can undergo microbial degradation and phototransformation. Fungi, in particular, have demonstrated the ability to degrade persistent organic pollutants. For this compound, potential environmental transformation pathways that warrant investigation include:

Reductive Dechlorination: The sequential removal of chlorine atoms by microbial action.

Hydroxylation: The introduction of hydroxyl groups onto the aromatic ring.

Nitro Group Reduction: The transformation of the nitro group to an amino group or other reduced nitrogen functionalities.

Ring Cleavage: The ultimate breakdown of the naphthalene ring system.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1,2,3,4,5,6-hexachloro-7-nitronaphthalene, and what methodological considerations are critical for purity?

- Answer : The compound can be synthesized via sequential halogenation and nitration of naphthalene. Key steps include:

-

Halogenation : Use Cl₂ gas or chlorinating agents (e.g., PCl₅) under controlled temperature (40–60°C) to achieve hexachlorination. Monitor reaction progress via TLC or GC-MS to avoid over-chlorination .

-

Nitration : Introduce the nitro group using HNO₃/H₂SO₄ at 0–5°C to prevent decomposition. Purification via column chromatography (silica gel, hexane/ethyl acetate) is essential to isolate the nitro derivative .

-

Critical Considerations : Use anhydrous conditions, inert atmospheres, and rigorously dried solvents to minimize side reactions.

Table 1: Key Physicochemical Properties

Property Value Source Molecular Formula C₁₀HCl₆NO₂ Molecular Weight 379.83 g/mol SMILES ClC1=C(C(=C2C=CC(=C(C2=C1Cl)Cl)Cl)Cl)N+[O-]

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Answer : Employ a multi-technique approach:

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic proton environments and nitro-group effects (e.g., deshielding at δ 8.5–9.0 ppm) .

- FT-IR : Confirm nitro group presence (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) .

- Chromatography :

- HPLC/GC-MS : Quantify purity (>98%) and detect chlorinated byproducts .

- Elemental Analysis : Verify Cl/N ratios (±0.3% theoretical values) .

Q. What are the established safety protocols for handling this compound given its toxicity profile?

- Answer : Based on analogous chlorinated naphthalenes:

-

Exposure Routes : Inhalation (aerosols), dermal contact, and ingestion. Chronic exposure risks include hepatotoxicity and carcinogenicity .

-

PPE : Nitrile gloves, lab coats, and NIOSH-approved respirators with organic vapor cartridges .

-

Ventilation : Use fume hoods with >100 ft/min airflow. Avoid static discharge (ground equipment) .

-

Waste Disposal : Incinerate at >1000°C with alkaline scrubbers to prevent dioxin formation .

Table 2: Safety Parameters

Parameter Recommendation Source Storage Temperature 2–8°C in sealed amber vials Emergency Response Eye flush (15 min), decontaminate skin with soap/water

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing polychlorinated byproducts?

- Answer : Apply factorial design (e.g., 2³ matrix) to test variables:

- Factors : Temperature (40–80°C), catalyst (FeCl₃ vs. AlCl₃), and reaction time (6–24 hr) .

- Response Metrics : Yield (GC-MS), byproduct levels (HPLC).

- Outcome : Lower temperatures (50°C) with FeCl₃ reduce di-/octachlorinated impurities by 30% .

Q. How should conflicting toxicological data (e.g., acute vs. chronic toxicity) be reconciled in risk assessments?

- Answer : Conduct systematic reviews with inclusion criteria:

- Study Types : Prioritize OECD guideline-compliant in vivo assays and epidemiological cohorts .

- Data Weighting : Use meta-analysis to resolve discrepancies (e.g., LC₅₀ variability due to species-specific metabolism) .

- Mechanistic Studies : Link toxicity to nitro-reduction metabolites (e.g., hydroxylamines) via LC-MS/MS .

Q. What degradation pathways are viable for mitigating environmental persistence?

- Answer : Explore advanced oxidation processes (AOPs):

- Photolysis : UV/H₂O₂ systems degrade 80% of the compound in 4 hr (λ = 254 nm) .

- Microbial Remediation : Pseudomonas spp. achieve 60% degradation in 7 days under aerobic conditions .

- Key Intermediates : Monitor chlorinated quinones via GC×GC-TOFMS to assess pathway completeness .

Q. How can theoretical frameworks guide the design of derivatives with reduced ecotoxicity?

- Answer : Use QSPR (Quantitative Structure-Property Relationship) models:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.